molecular formula C24H25FN4O3S B11285784 N-(3-fluoro-4-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3-fluoro-4-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11285784
M. Wt: 468.5 g/mol
InChI Key: ALWWHSUQFSMAPY-UHFFFAOYSA-N
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Description

“N-(3-fluoro-4-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide” is a complex organic compound that belongs to the class of acetamides. This compound features a unique combination of functional groups, including a fluoro-substituted phenyl ring, a methoxybenzyl group, and a hexahydropyrido[4,3-d]pyrimidin-2-yl moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-fluoro-4-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the fluoro-substituted phenyl ring, followed by the introduction of the methoxybenzyl group and the hexahydropyrido[4,3-d]pyrimidin-2-yl moiety. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3-fluoro-4-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups like amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have shown potential as enzyme inhibitors or receptor modulators. This makes “N-(3-fluoro-4-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide” a candidate for further biological studies.

Medicine

In medicine, such compounds are often investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of “N-(3-fluoro-4-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide” would depend on its specific biological target. Typically, such compounds interact with proteins or enzymes, altering their activity. This interaction can involve binding to active sites or allosteric sites, leading to changes in the protein’s function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-fluoro-4-methylphenyl)acetamide: A simpler analog lacking the pyrimidin-2-yl moiety.

    2-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine: Lacks the fluoro-substituted phenyl ring.

    N-(4-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide: Similar structure but without the fluoro group.

Uniqueness

The uniqueness of “N-(3-fluoro-4-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide” lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C24H25FN4O3S

Molecular Weight

468.5 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H25FN4O3S/c1-15-7-8-17(11-19(15)25)26-22(30)14-33-24-27-20-9-10-29(13-18(20)23(31)28-24)12-16-5-3-4-6-21(16)32-2/h3-8,11H,9-10,12-14H2,1-2H3,(H,26,30)(H,27,28,31)

InChI Key

ALWWHSUQFSMAPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4OC)C(=O)N2)F

Origin of Product

United States

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